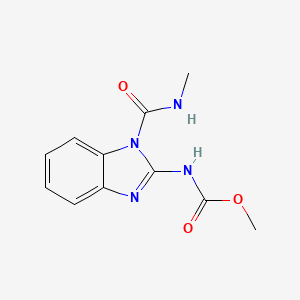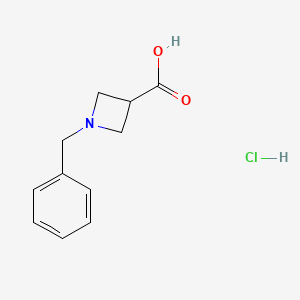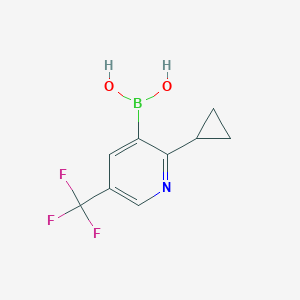
(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a boronic acid derivative with a unique structure. Boronic acids are versatile compounds known for their reactivity in organic synthesis and medicinal chemistry. This specific compound features a trifluoromethyl group and a cyclopropyl ring attached to a pyridine core, making it interesting for various applications.
準備方法
Synthetic Routes: Several synthetic routes exist for preparing this compound. One common method involves the reaction of 3-cyclopropylpyridine with boron trifluoride diethyl etherate (BF3·OEt2) in the presence of a base (such as sodium hydroxide or potassium carbonate). The boron atom coordinates to the pyridine nitrogen, forming the boronic acid.
Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide). After purification, the product can be obtained as a white solid.
Industrial Production: While academic laboratories often use small-scale syntheses, industrial production may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions and purification methods ensures efficient production.
化学反応の分析
Reactivity: “(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” participates in various chemical reactions:
Cross-Coupling Reactions:
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction, modifying its reactivity.
Substitution Reactions: The boron atom can be replaced by other nucleophiles, leading to new derivatives.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl or vinyl halide.
Oxidation: Oxone, mCPBA, or other oxidants.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles (e.g., Grignard reagents, amines).
Major Products: The major products depend on the specific reaction. For example, coupling with aryl halides yields arylboronic acids, which find applications in drug discovery and materials science.
科学的研究の応用
Chemistry:
Catalysis: Boronic acids are catalysts in organic transformations.
Drug Discovery: Boronic acids feature in drug design due to their interactions with proteases and other enzymes.
Materials Science: They contribute to the synthesis of functional materials.
Proteasome Inhibitors: Boronic acids are used in proteasome inhibitors for cancer treatment.
Fluorescent Probes: Modified boronic acids serve as fluorescent probes for glucose sensing.
Fine Chemicals: Used in the synthesis of pharmaceutical intermediates.
Agrochemicals: Boronic acids play a role in crop protection.
類似化合物との比較
While there are other boronic acids, the trifluoromethyl-substituted cyclopropylpyridine moiety sets this compound apart. Similar compounds include arylboronic acids and other heterocyclic boronic acids.
: Example reference. : Another reference. : Yet another reference.
特性
分子式 |
C9H9BF3NO2 |
|---|---|
分子量 |
230.98 g/mol |
IUPAC名 |
[2-cyclopropyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO2/c11-9(12,13)6-3-7(10(15)16)8(14-4-6)5-1-2-5/h3-5,15-16H,1-2H2 |
InChIキー |
AAEGBUCXRCCILK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1C2CC2)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



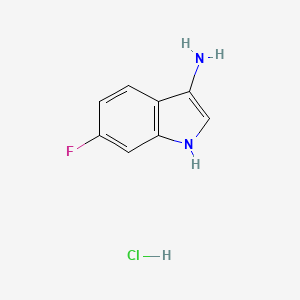
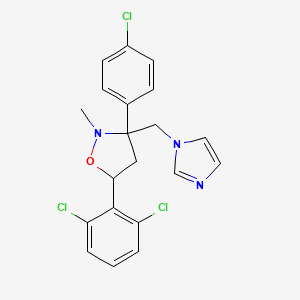
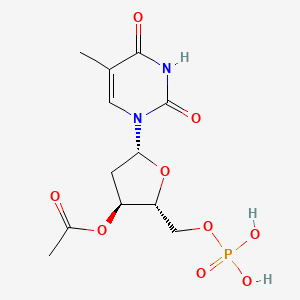
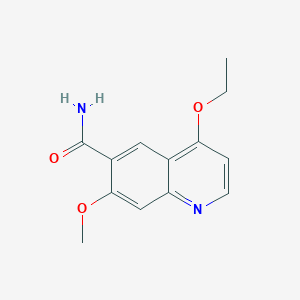
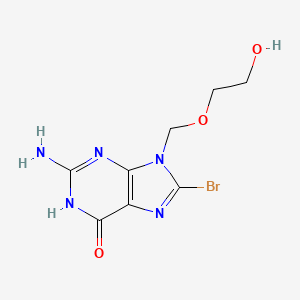
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)
